molecular formula C7H7BrN2O2 B1454768 Methyl 5-amino-4-bromopicolinate CAS No. 870100-07-5

Methyl 5-amino-4-bromopicolinate

Cat. No. B1454768
CAS RN: 870100-07-5
M. Wt: 231.05 g/mol
InChI Key: BUHGUFLWIGXCIX-UHFFFAOYSA-N
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Description

Methyl 5-amino-4-bromopicolinate is a chemical compound with the CAS Number: 1782230-72-1 . It has a molecular weight of 231.05 and its IUPAC name is methyl 4-amino-5-bromopicolinate .


Molecular Structure Analysis

The molecular formula of this compound is C7H7BrN2O2 . The InChI Code is 1S/C7H7BrN2O2/c1-12-7(11)6-2-5(9)4(8)3-10-6/h2-3H,1H3,(H2,9,10) .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 231.05 . The compound’s molecular formula is C7H7BrN2O2 . Unfortunately, specific information about its density, boiling point, melting point, and flash point are not available .

Scientific Research Applications

Synthesis and Chemical Application

Synthesis of Quinazoline Derivatives : Methyl 5-amino-4-bromopicolinate is used in the synthesis of anti-cancer drugs by inhibiting thymidylate synthase. The process involves converting p-toluidine to 2-amino-5-methylbenzoic acid, followed by reactions leading to the production of 6-bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, a key intermediate in the synthesis of these drugs (Cao, 2004).

Functionalization of Pyridazin-3(2H)-one Ring : The compound has been used in palladium-catalysed aminocarbonylation reactions. Particularly, derivatives like 5-iodo and 4,5-dibromo-2-methylpyridazin-3(2H)-ones were aminocarbonylated, demonstrating high reactivity and yielding various biologically significant products (Takács et al., 2012).

Asymmetric Synthesis of Anti-inflammatory Compounds : The substance is utilized in the first asymmetric synthesis of the anti-inflammatory alkaloid CJ-14877 and its enantiomer, offering potential therapeutic applications due to their interleukin-1beta inhibitory activities (Aoyagi et al., 2009).

Biological and Pharmacological Applications

Antimicrobial and Anti-inflammatory Activities : Derivatives synthesized from this compound have been tested for antimicrobial activity against various bacteria and the fungus Candida albicans. Some derivatives also displayed significant anti-inflammatory activities, indicating the potential of these compounds in medical applications (Al-Abdullah et al., 2014).

Synthesis of PI3K/mTOR Inhibitors : The compound serves as an important intermediate in the synthesis of PI3K/mTOR inhibitors, indicating its role in the development of potential therapeutic agents targeting key signaling pathways involved in cell growth and cancer (Lei et al., 2015).

Safety and Hazards

The safety information for Methyl 5-amino-4-bromopicolinate is provided in its Material Safety Data Sheet (MSDS) . It’s important to handle this compound with care, following all safety precautions mentioned in the MSDS .

properties

IUPAC Name

methyl 5-amino-4-bromopyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O2/c1-12-7(11)6-2-4(8)5(9)3-10-6/h2-3H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUHGUFLWIGXCIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=C(C(=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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